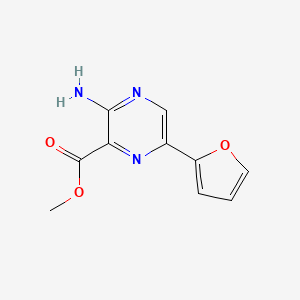![molecular formula C12H20IN3O2 B8477021 [2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8477021.png)
[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and iodine groups, and a carbamic acid ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole ring, followed by the introduction of ethyl and iodine substituents. The final step involves the esterification of carbamic acid with tert-butyl alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
科学的研究の応用
[2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [2-(2-Ethyl-4-iodoimidazol-1-yl)ethyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The imidazole ring may interact with enzymes or receptors, modulating their activity. The iodine substituent may enhance the compound’s reactivity and binding affinity. The carbamic acid ester moiety may facilitate the compound’s stability and bioavailability.
特性
分子式 |
C12H20IN3O2 |
|---|---|
分子量 |
365.21 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-ethyl-4-iodoimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H20IN3O2/c1-5-10-15-9(13)8-16(10)7-6-14-11(17)18-12(2,3)4/h8H,5-7H2,1-4H3,(H,14,17) |
InChIキー |
QHDUALDWGIHBAO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=CN1CCNC(=O)OC(C)(C)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl)-7-chloropyrido[3,4-b]pyrazine](/img/structure/B8476941.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-4-methoxy-](/img/structure/B8476951.png)







![7-Methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8477022.png)
![2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)

![3-(8-Hydroxy-1,4-dioxa-spiro[4.5]dec-8-YL)-benzonitrile](/img/structure/B8477041.png)

